Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative used as a cough suppressant.
These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)7-10(17-11)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 |
InChI Key |
QPSXOHNGNAZYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N |
Origin of Product |
United States |
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